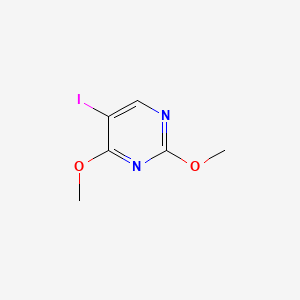

5-Iodo-2,4-dimethoxypyrimidine

Description

Contextual Significance in Heterocyclic Chemistry Research

5-Iodo-2,4-dimethoxypyrimidine holds a strategic position in the realm of heterocyclic chemistry. The pyrimidine (B1678525) core is a fundamental structural motif in numerous natural and synthetic molecules, including nucleic acids, vitamins, and a wide array of pharmaceuticals. nih.govsemanticscholar.org The functionalization of this core is a primary objective for medicinal chemists seeking to modulate biological activity. nih.govresearchgate.net

The introduction of a halogen atom at the C-5 position of the pyrimidine ring is a well-established strategy to enhance the biological properties of these compounds, including their biostability and bioavailability. researchgate.net Among the halogens, iodine is particularly significant. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making 5-iodopyrimidines highly reactive and thus valuable intermediates for introducing a wide variety of substituents at this position through cross-coupling reactions. nih.govrsc.org Specifically, the methoxy (B1213986) groups at the 2 and 4 positions of this compound render it a versatile precursor, as these groups can be readily displaced or modified in subsequent synthetic steps. This trifecta of a reactive iodine atom, a biologically relevant pyrimidine core, and modifiable methoxy groups underpins its importance as a building block in synthetic chemistry.

Scope and Objectives of Advanced Investigations on this compound

Advanced investigations into this compound are primarily centered on its utility as a scaffold for the synthesis of more complex, functionalized molecules. The principal objective of this research is the development of efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation at the C-5 position. This is largely achieved through transition metal-catalyzed cross-coupling reactions, with a significant focus on palladium-catalyzed processes. researchgate.netresearchgate.netrsc.org

The overarching goals of these investigations are multifaceted and include:

Drug Discovery: The synthesis of novel pyrimidine derivatives as potential therapeutic agents. Modifications at the C-5 position can lead to compounds with enhanced anticancer, antiviral, or other pharmacological activities. researchgate.netchemimpex.comsmolecule.com The use of 5-iodopyrimidines has been shown to be advantageous in synthesizing potent inhibitors of key biological targets. nih.gov

Development of Novel Synthetic Methodologies: Research is also directed towards optimizing reaction conditions, exploring new catalyst systems, and expanding the scope of coupling partners that can be used with this compound. researchgate.netresearchgate.net This includes the development of more environmentally benign reaction conditions, such as using water as a solvent. researchgate.netresearchgate.net

Materials Science: The creation of novel organic materials with specific electronic or photophysical properties. The pyrimidine scaffold can be incorporated into larger conjugated systems for applications in this field. mdpi.comresearchgate.net

A significant body of research has been dedicated to palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, using this compound as a key substrate. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, leading to a diverse array of substituted pyrimidines.

Detailed Research Findings in Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes key research findings from palladium-catalyzed cross-coupling reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Sonogashira | Substituted Propargylic Alcohols | Not Specified | Not Specified | 5-(Acylethynyl)uracils (after further steps) | Good | rsc.org |

| Heck | Methyl Acrylate | Pd/C | Water | Methyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate | Not Specified | researchgate.net |

| Heck | Thiophene | Pd/C | Water | 2,4-Dimethoxy-5-(thien-2-yl)pyrimidine | Not Specified | researchgate.net |

| Sonogashira | Terminal Alkynes | Pd/C-CuI-PPh₃ | Water | 5-Alkynyl-2,4-dimethoxypyrimidines | Not Specified | thieme-connect.com |

These studies highlight the compound's role as a versatile platform for generating molecular diversity. The development of aqueous-phase reactions, in particular, represents a significant advancement towards more sustainable chemical synthesis. researchgate.netresearchgate.net The consistent use of this compound in these advanced synthetic applications underscores its established value and continued relevance in the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTMOGOYRYYUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294745 | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-99-3 | |

| Record name | 52522-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 2,4 Dimethoxypyrimidine

Direct Iodination Strategies

Direct iodination of 2,4-dimethoxypyrimidine (B108405) at the C-5 position is the most common and straightforward approach to obtaining 5-iodo-2,4-dimethoxypyrimidine. This transformation relies on the generation of an electrophilic iodine species that attacks the electron-rich pyrimidine (B1678525) ring.

Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. Its application in the synthesis of 5-iodopyrimidine (B189635) derivatives has been documented, often in the presence of a strong acid to enhance the electrophilicity of the iodine.

One notable method involves the use of NIS in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). While this specific procedure was reported for the iodination of 2,4-dimethoxy-6-aroylpyrimidines, it highlights a potent system for activating the pyrimidine ring towards iodination. The reaction proceeds by refluxing the substrate with NIS in the TFA/TFAA medium for several hours. This approach underscores the necessity of acidic conditions to facilitate the iodination of even activated pyrimidine systems.

Table 1: Electrophilic Iodination of a 2,4-Dimethoxypyrimidine Derivative with NIS

| Substrate | Reagents | Solvent | Reaction Time | Product |

|---|

Note: This data is for a substituted derivative and serves as an illustrative example of the reaction conditions.

Iodination with Iodine Sources and Oxidants

The use of molecular iodine in conjunction with an oxidizing agent is another effective strategy for the direct iodination of pyrimidines. The oxidant serves to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+).

The combination of molecular iodine with metal salts as oxidants has proven to be an effective method for the 5-iodination of pyrimidine bases. Sodium nitrite (B80452) (NaNO₂), in particular, has been highlighted as a mild, inexpensive, and efficient reagent for this purpose. The reaction is typically carried out at room temperature by stirring the pyrimidine substrate with iodine and sodium nitrite in a suitable solvent like methanol. This method is considered environmentally friendly and provides high yields in a relatively short reaction time.

Silver nitrate (B79036) (AgNO₃) has also been employed as a catalyst in iodination reactions, particularly in solvent-free mechanochemical approaches, which will be discussed in the following section. The reactivity of these nitrate salts generally follows the order: AgNO₃ > Ag₂SO₄ > NaNO₃ > NaNO₂.

Table 2: Oxidative Iodination of Pyrimidine Bases with Iodine and Sodium Nitrite

| Substrate | Reagents | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Uracil (B121893) | I₂, NaNO₂ | Methanol | 0.5 - 1.5 hours | 5-Iodouracil |

Note: This data is for related pyrimidine bases and illustrates the general reaction conditions.

Solvent-Free Mechanochemical Approaches

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. This technique involves the grinding of solid reactants to initiate a chemical reaction, often in the absence of any solvent.

A simple and eco-friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (AgNO₃) under solvent-free conditions. The reaction is carried out by grinding the pyrimidine substrate, iodine, and AgNO₃ in a mortar and pestle. This method is characterized by short reaction times (20-30 minutes), a simple setup, and high yields (70-98%). The reaction proceeds exothermically, and a few drops of a solvent like acetonitrile (B52724) can be added to facilitate grinding. The primary byproduct of this reaction is silver iodide.

This solvent-free method has also been explored with other metal salts such as silver sulfate (B86663) (Ag₂SO₄), sodium nitrate (NaNO₃), and sodium nitrite (NaNO₂), although AgNO₃ has been identified as the most effective catalyst for this transformation.

Table 3: General Conditions for Solvent-Free Mechanochemical Iodination of Pyrimidines

| Reactants | Catalyst | Method | Reaction Time |

|---|

Indirect Synthetic Routes

Information on well-established indirect synthetic routes to this compound is scarce in the current scientific literature. Such pathways would typically involve the synthesis of a pyrimidine ring already bearing an iodine atom at the 5-position or the conversion of another functional group at the 5-position into an iodo group. For instance, the synthesis could potentially start from a 5-halopyrimidine (where the halogen is not iodine) and involve a halogen exchange reaction, or from a 5-aminopyrimidine (B1217817) derivative via a Sandmeyer-type reaction. However, specific examples of these indirect routes leading to this compound are not prominently reported.

Via Organomercurial Precursors

One established method for the preparation of this compound involves the use of organomercury compounds. This approach, a type of iodo-demercuration reaction, provides a direct route to the target molecule. Research has demonstrated the successful synthesis from two specific organomercurial precursors: 5-(acetoxymercurio)-2,4-dimethoxypyrimidine and 5,5'-mercuriobis(2,4-dimethoxypyrimidine).

The reaction of these precursors with an iodine source results in the substitution of the mercury-containing group with an iodine atom at the 5-position of the pyrimidine ring. The reported yields for these transformations are 58% when starting from 5-(acetoxymercurio)-2,4-dimethoxypyrimidine and 52% from 5,5'-mercuriobis(2,4-dimethoxypyrimidine). tandfonline.com Subsequent acid hydrolysis of the resulting this compound can yield 5-iodouracil. tandfonline.com

Table 1: Synthesis of this compound via Organomercurial Precursors

| Starting Material | Product | Yield (%) |

|---|---|---|

| 5-(Acetoxymercurio)-2,4-dimethoxypyrimidine | This compound | 58 |

| 5,5'-Mercuriobis(2,4-dimethoxypyrimidine) | This compound | 52 |

Derivatization from Orotic Acid

A multi-step synthetic pathway to this compound can be envisioned starting from orotic acid, a biologically significant pyrimidine derivative. This process involves a sequence of transformations to build the desired functionality on the pyrimidine core.

The initial step in this proposed synthesis is the decarboxylation of orotic acid (uracil-6-carboxylic acid) to yield uracil (2,4-dihydroxypyrimidine). This transformation is a known process in pyrimidine metabolism. Following the formation of the uracil scaffold, the two hydroxyl groups at positions 2 and 4 are methylated. This can be achieved by reacting a related starting material, 2,4-dichloro-5-iodopyrimidine (B155428) (derived from 5-iodouracil), with sodium methoxide (B1231860) in methanol. tandfonline.com

The final step is the iodination of the resulting 2,4-dimethoxypyrimidine at the 5-position. An effective method for this transformation involves the use of N-iodosuccinimide in a mixture of trifluoroacetic acid and trifluoroacetic anhydride, which has been reported to provide an excellent yield of this compound. tandfonline.com

Table 2: Proposed Synthetic Route from Orotic Acid

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Orotic Acid | Decarboxylation | Uracil |

| 2 | Uracil Derivative (e.g., 2,4-dichloro-5-iodopyrimidine) | Sodium Methoxide/Methanol | 2,4-Dimethoxypyrimidine Derivative |

| 3 | 2,4-Dimethoxypyrimidine | N-Iodosuccinimide/Trifluoroacetic Acid/Trifluoroacetic Anhydride | This compound |

Reactivity and Transformational Chemistry of 5 Iodo 2,4 Dimethoxypyrimidine

Carbon-Carbon Bond Formation Reactions

The development of new carbon-carbon bonds is a cornerstone of modern organic synthesis. 5-Iodo-2,4-dimethoxypyrimidine serves as a valuable precursor in this regard, primarily through palladium-catalyzed methodologies that leverage the reactivity of its carbon-iodine bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are pivotal in mediating the formation of carbon-carbon bonds with high efficiency and selectivity. For this compound, these reactions provide a direct route to introduce a wide array of functional groups at the 5-position of the pyrimidine (B1678525) ring.

The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for the synthesis of substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The reaction is instrumental in the alkynylation of heterocyclic compounds, including pyrimidine derivatives.

The Sonogashira coupling of this compound with propargylic alcohols provides a direct pathway to functionalized pyrimidine derivatives bearing a hydroxymethylacetylene substituent. These products are valuable intermediates for the synthesis of more complex molecules, including nucleoside analogues and biologically active compounds.

A study on the synthesis of 5-substituted pyrimidine nucleosides demonstrated the successful coupling of 5-iodo-2'-deoxyuridine, a structurally related compound, with various terminal alkynes, including propargyl alcohol. The reaction, catalyzed by a palladium complex in an aqueous medium, proceeded efficiently to yield the desired 5-alkynyl-substituted nucleoside. While specific data for this compound is not extensively detailed in readily available literature, the reactivity is expected to be analogous. The general conditions often involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine or diisopropylethylamine, in a suitable solvent like DMF or acetonitrile (B52724).

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | High |

| 2 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | CH₃CN | Moderate-High |

This table represents expected outcomes based on analogous reactions and general principles of Sonogashira couplings, as specific data for this compound with these exact substrates is not widely published.

Acetylenic carbinols, which are tertiary alcohols containing an alkyne moiety, can also be coupled with this compound under Sonogashira conditions. These reactions expand the molecular complexity of the resulting pyrimidine derivatives, introducing a sterically hindered and functionalized side chain. The reaction conditions are similar to those used for propargylic alcohols, with the choice of catalyst, base, and solvent being crucial for optimizing the yield and minimizing side reactions.

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, which leads to the formation of a symmetrical diacetylene. figshare.com This process is particularly prevalent in the presence of copper(I) salts and an oxidant (such as air). wikipedia.org Another undesired side reaction is the polymerization of the alkyne starting material or product.

Several strategies can be employed to minimize these side reactions:

Use of Copper-Free Conditions: While the copper co-catalyst generally accelerates the reaction, copper-free Sonogashira protocols have been developed to prevent homocoupling. wikipedia.org These methods often require a more active palladium catalyst or different reaction conditions.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which is a key component in the Glaser-Hay homocoupling mechanism. kaust.edu.sa

Use of Excess Amine: A higher concentration of the amine base can help to suppress homocoupling by competing for coordination sites on the copper catalyst.

Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thereby reducing the rate of dimerization and polymerization.

Protection of the Terminal Alkyne: In some cases, a protecting group such as a trimethylsilyl (TMS) group can be used on the alkyne. The TMS group is then removed in a subsequent step. wikipedia.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. ucl.ac.uknih.gov This reaction is a versatile method for the vinylation of aryl and heteroaryl halides. While specific examples of the Mizoroki-Heck reaction with this compound are not extensively documented in the literature, the general principles of this reaction are applicable.

The reaction of an iodo-substituted pyrimidine with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., Et₃N, K₂CO₃) would be expected to yield the corresponding 5-vinyl-2,4-dimethoxypyrimidine derivative. The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors. ucl.ac.uk In the case of electron-deficient alkenes like acrylates, the pyrimidine group typically adds to the β-position.

| Entry | Alkene | Catalyst | Base | Solvent | Expected Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 5-(2-phenylvinyl)-2,4-dimethoxypyrimidine |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | Methyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate |

This table illustrates the expected products from a Mizoroki-Heck reaction involving this compound based on established principles of the reaction, as direct experimental data is limited.

Sonogashira Coupling with Terminal Alkynes

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Beyond palladium-catalyzed cross-coupling, the carbon-iodine bond in this compound is susceptible to reaction with other organometallic reagents, such as Grignard reagents (R-MgX). These reactions can proceed via several pathways. One common pathway is a metal-halogen exchange, where the Grignard reagent exchanges its organic group for the iodine atom on the pyrimidine ring, forming a pyrimidyl-magnesium species. This intermediate can then be quenched with an electrophile to introduce a new functional group at the C5 position.

Alternatively, under the influence of a suitable catalyst (e.g., nickel or palladium), Grignard reagents can participate in cross-coupling reactions (Kumada coupling) with the iodo-pyrimidine to form a C-C bond. This method is particularly useful for introducing alkyl groups at the C5 position. The reactivity and outcome of these reactions are highly dependent on the specific Grignard reagent used, the solvent, and the reaction temperature.

Substitution and Functionalization Reactions

The pyrimidine ring in this compound is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic governs its reactivity in substitution reactions.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). nih.gov While the iodine at C5 is not typically displaced in an SNA r reaction, the methoxy (B1213986) groups at the C2 and C4 positions can act as leaving groups when reacted with strong nucleophiles. The C2 and C4 positions are activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atoms. stackexchange.com

Generally, the C4 position in 2,4-disubstituted pyrimidines is more reactive towards nucleophilic attack than the C2 position. stackexchange.comwuxiapptec.com Therefore, treatment of this compound with nucleophiles like amines or alkoxides can lead to the selective replacement of the C4-methoxy group. Under more forcing conditions, the C2-methoxy group may also be substituted. This reactivity provides a pathway to synthesize various 2,4-disubstituted-5-iodopyrimidines, which can be further functionalized using the reactions described above. For example, the reaction with amines (aminolysis) can produce aminopyrimidines, a common scaffold in pharmaceutical compounds. nih.gov

Pyrimidine is considered an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution (SEAr). wikipedia.org The ring nitrogens strongly deactivate the ring towards attack by electrophiles. While the two methoxy groups at C2 and C4 are electron-donating and would typically activate an aromatic ring towards SEAr, in the case of pyrimidine, their effect is often insufficient to overcome the strong deactivating effect of the ring nitrogens.

Electrophilic attack, if it were to occur, would be directed to the C5 position, which is meta to both nitrogen atoms and is the most electron-rich carbon. In this compound, this position is already substituted. Therefore, electrophilic substitution on the ring is highly unlikely and not a common pathway for the functionalization of this compound. science.govlibretexts.org

The carbon-iodine bond can be manipulated through halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions. While often catalyzed by transition metals like copper, these transformations can also be promoted by photoirradiation. Under UV light, the C-I bond can be homolytically cleaved to generate a pyrimidyl radical. This radical can then participate in subsequent reactions to achieve functionalization.

A photo-induced, transition-metal-free method for the iodination of aryl bromides and chlorides has been described, and a similar principle could be applied for other halogen exchanges. springernature.com For this compound, irradiation in the presence of a different halogen source could potentially lead to the corresponding 5-bromo- or 5-chloro-2,4-dimethoxypyrimidine. These photo-mediated reactions offer a pathway for transformations under mild, metal-free conditions, which can be advantageous in certain synthetic applications.

Oxidative and Reductive Transformations of Derivatives

The synthetic utility of this compound can be expanded through the transformation of functional groups appended to the pyrimidine core. One area of such transformations involves the oxidation of hydroxyalkynyl moieties that can be introduced at the 5-position of the pyrimidine ring.

Oxidation of Hydroxyalkynyl Moieties (e.g., Manganese Dioxide, Swern Oxidation)

The oxidation of secondary alcohols, specifically those on an alkynyl chain attached to a pyrimidine ring, to the corresponding ketones (ynones) is a valuable transformation in organic synthesis. Two common and effective methods for this conversion are oxidation with manganese dioxide (MnO₂) and the Swern oxidation.

Manganese Dioxide Oxidation:

Activated manganese dioxide is a widely used oxidizing agent for the selective oxidation of allylic and propargylic alcohols. mychemblog.com While specific examples detailing the oxidation of a hydroxyalkynyl group directly on the this compound scaffold are not extensively documented in readily available literature, the oxidation of other propargylic alcohols to generate pyrimidinyl ynones is known. For instance, secondary propargylic alcohols can be oxidized with MnO₂ to produce the corresponding alkynone intermediate, which can then be used in subsequent reactions to form substituted pyrimidines. researchgate.net This suggests that a similar transformation on a 5-(hydroxyalkynyl)-2,4-dimethoxypyrimidine derivative would be a feasible synthetic route. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane. nih.gov The heterogeneous nature of the reaction requires filtration to remove the manganese salts upon completion.

Swern Oxidation:

The Swern oxidation is another powerful method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. organic-chemistry.orgwikipedia.org This reaction utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine. missouri.edubyjus.com The Swern oxidation is known for its high tolerance of various functional groups, making it a suitable candidate for the oxidation of complex molecules. organic-chemistry.org Although a specific application of the Swern oxidation on a hydroxyalkynyl derivative of this compound is not explicitly detailed, its general applicability for the synthesis of ynones from the corresponding secondary alcohols is well-established in organic synthesis. pkusz.edu.cn The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates. jk-sci.com

Table 1: Hypothetical Oxidation of a 5-(3-hydroxyprop-1-yn-1-yl)-2,4-dimethoxypyrimidine Derivative

| Reactant | Reagent/Conditions | Product |

| 5-(3-hydroxyprop-1-yn-1-yl)-2,4-dimethoxypyrimidine | 1. MnO₂, CH₂Cl₂, rt | 5-(3-oxoprop-1-yn-1-yl)-2,4-dimethoxypyrimidine |

| 5-(3-hydroxyprop-1-yn-1-yl)-2,4-dimethoxypyrimidine | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Substrate; 3. Et₃N | 5-(3-oxoprop-1-yn-1-yl)-2,4-dimethoxypyrimidine |

Demethylation and Hydrolytic Conversions

The methoxy groups at the C2 and C4 positions of the pyrimidine ring in this compound are susceptible to cleavage under acidic conditions, leading to the formation of the corresponding dihydroxypyrimidine, 5-iodouracil. This transformation represents a hydrolysis of the ether linkages and a demethylation of the pyrimidine core.

The conversion of 5-halogeno-2,4-dimethoxypyrimidines to their corresponding 5-halogeno-substituted uracils can be readily achieved by treatment with aqueous hydrochloric acid. This reaction proceeds by heating the substituted dimethoxypyrimidine with an excess of 10% aqueous hydrochloric acid. The solution is then evaporated to dryness, yielding the desired uracil (B121893) derivative. This method has been shown to be effective for 5-chloro-, 5-bromo-, and this compound. For this compound, this acid-catalyzed hydrolysis and demethylation provides 5-iodouracil in good yield.

This hydrolytic conversion is a crucial step in the synthesis of various pyrimidine-based compounds where the uracil scaffold is required. The reaction proceeds via protonation of the nitrogen atoms in the pyrimidine ring, which activates the C2 and C4 positions towards nucleophilic attack by water, followed by the elimination of methanol.

Table 2: Demethylation and Hydrolysis of this compound

| Reactant | Reagent/Conditions | Product | Yield |

| This compound | 10% aq. HCl, heat | 5-Iodouracil | 81% |

Applications and Derivatization in Advanced Chemical Synthesis

Precursors in Medicinal Chemistry Research

The chemical compound 5-Iodo-2,4-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a reactive iodine atom at the 5-position and methoxy (B1213986) groups that can be readily converted to the uracil (B121893) carbonyls, makes it a versatile building block in medicinal chemistry. This strategic placement of functional groups allows for extensive derivatization, leading to the development of novel therapeutic agents.

Synthesis of Antiviral Agents

The pyrimidine (B1678525) scaffold is fundamental to the structure of nucleosides and is a core component in numerous antiviral drugs. researchgate.net this compound is a key starting material for creating modified pyrimidine nucleoside analogues designed to interfere with viral replication processes. nih.govnih.gov

The development of novel inhibitors for Human Immunodeficiency Virus (HIV) is a significant area of antiviral research. One innovative approach involves the creation of "fleximer" nucleoside analogues, where the traditional purine base is "split" into two linked heterocycles, allowing for rotational flexibility. nih.govresearchgate.net This flexibility can be advantageous for binding to viral enzymes like reverse transcriptase.

Acyclic fleximer analogues based on the structure of Acyclovir have shown promise, with some demonstrating low micromolar activity against various RNA viruses. semanticscholar.orgnih.gov The synthesis of these complex molecules often relies on halogenated pyrimidine precursors. For instance, the synthesis of certain fleximer analogues has been achieved starting from commercially available compounds like 2-amino-5-iodopyrimidine or 4-chloro-5-iodopyrimidine. semanticscholar.org The 5-iodo group is particularly useful for Stille or Suzuki cross-coupling reactions to link the pyrimidine ring to another heterocyclic moiety, a key step in constructing the fleximer base. researchgate.netsemanticscholar.org The pyrimidine-2,4-dione nucleus, derivable from 2,4-dimethoxypyrimidine (B108405), is recognized as a versatile core in the development of antiretroviral agents, including HIV reverse transcriptase (RT) inhibitors. nih.gov

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge, with current therapies primarily relying on nucleos(t)ide analogues (NAs) that inhibit the viral reverse transcriptase. nih.gov Research into next-generation NAs with improved efficacy is ongoing. The development of pyrimidine nucleoside analogues is a key strategy in this field.

Studies have shown that certain 4′-azido modified nucleosides exhibit potent anti-HBV activity. nih.gov For example, 4′-Azido-2′-deoxy-5-methylcytidine displayed an EC₅₀ value of 5.99 μM against HBV. nih.gov The synthesis of such modified nucleosides often involves the chemical manipulation of pyrimidine bases. While direct synthesis from this compound is not explicitly detailed in these specific findings, its role as a precursor to 5-iodouracil and its derivatives makes it a valuable starting point for creating the diverse pyrimidine scaffolds needed for anti-HBV drug discovery programs. nih.govresearchgate.netsemanticscholar.org The initiation of HBV DNA synthesis involves a complex of viral and host components, which presents an alternative therapeutic target for small molecules derived from versatile precursors. mdpi.com

Building Blocks for Anticancer Compounds

Pyrimidine analogues are a cornerstone of cancer chemotherapy, with compounds like 5-fluorouracil being widely used. researchgate.netsemanticscholar.org The 5-iodo substituent is of particular interest as it can be retained in the final molecule to impart specific biological activities or be replaced to introduce other functional groups.

Research has demonstrated that N-substituted 5-iodouracil analogues possess notable anticancer properties. nih.govresearchgate.net In one study, N1,N3-dicyclohexylmethyl-5-iodouracil was identified as the most potent anticancer agent against HepG2 (human liver cancer) cells, with an IC₅₀ of 16.5 μg/mL. nih.govsemanticscholar.org this compound is a direct precursor to the 5-iodouracil core required for these syntheses.

Furthermore, 5-iodinated nucleosides have been developed as radiosensitizers to enhance the effectiveness of radiation therapy. mdpi.com The compound 5-iodo-4'-thio-2'-deoxyuridine (ITdU) has been shown to preferentially target DNA in proliferating tumor cells, leading to apoptosis and selective tumor cell cytotoxicity when combined with a thymidylate synthase inhibitor. nih.gov The synthesis of such thionucleosides and other complex anticancer nucleoside analogues relies on versatile pyrimidine building blocks. nih.gov

| Compound Class | Specific Analogue | Target/Activity | IC₅₀ Value |

| N-Substituted 5-Iodouracils | N1,N3-dicyclohexylmethyl-5-iodouracil | Anticancer (HepG2 cells) | 16.5 µg/mL |

| N-Substituted 5-Iodouracils | N1-cyclohexylmethyl-5-iodouracil | Anticancer (HepG2 cells) | Inhibited Growth |

| Thionucleosides | 5-iodo-4'-thio-2'-deoxyuridine (ITdU) | Radiosensitizer / Apoptosis Induction | Not Applicable |

Development of Nucleobase-Related Drug Candidates

The inherent versatility of this compound makes it a valuable platform for the development of a wide range of nucleobase-related drug candidates. researchgate.net Modified nucleoside analogues can mimic native purine or pyrimidine nucleosides, allowing them to disrupt critical metabolic and regulatory pathways in cancer cells or viruses. nih.gov The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The development of pyrimidine analogues continues to be a promising avenue for discovering new antiviral and anticancer agents. nih.govmdpi.com

Synthesis of 5-Substituted Uracil and Pyrimidine Nucleoside Analogues

The primary application of this compound in advanced chemical synthesis is as a precursor to 5-substituted uracil and its nucleoside analogues. nih.govresearchgate.netnih.gov The synthetic utility stems from two key features:

Reactivity of the C-I Bond : The iodine atom at the 5-position is an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents (e.g., alkyl, aryl, alkynyl groups) at this position, which is crucial for structure-activity relationship (SAR) studies.

Conversion to Uracil : The two methoxy groups at the 2- and 4-positions can be readily hydrolyzed under acidic conditions to yield the corresponding carbonyl groups, forming the uracil ring structure.

This dual functionality allows chemists to first perform complex modifications at the 5-position and then convert the pyrimidine ring into the desired uracil or cytosine analogue. Carbocyclic analogues of 5-substituted uracil nucleosides, for instance, have been prepared and show significant activity against herpes simplex virus. nih.gov The synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides further highlights the importance of 5-iodinated precursors in generating structurally diverse and biologically active molecules. researchgate.net

Utility in Agrochemical Development

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercially successful pesticides and herbicides. The specific substitution pattern of this compound makes it a particularly attractive intermediate for the synthesis of new and effective crop protection agents.

Intermediates for Pesticide Synthesis

Development of Herbicides and Crop Protection Agents

The most significant application of pyrimidine derivatives in agrochemicals is in the development of herbicides, particularly sulfonylureas. These herbicides are known for their high efficacy at low application rates and their selective action against weeds. The core structure of many sulfonylurea herbicides consists of a sulfonylurea bridge linking an aryl or heterocyclic group to a pyrimidine or triazine ring.

Research into novel sulfonylurea herbicides has demonstrated the importance of the substitution pattern on the pyrimidine ring for biological activity. For instance, a series of pyrimidine- and triazine-based diethylamino-substituted chlorsulfuron derivatives have been synthesized and evaluated for their herbicidal activity, crop safety, and soil degradation. nih.gov While not directly using the iodo- derivative, this research highlights the adaptability of the pyrimidine core in creating effective herbicides. The 2,4-dimethoxy substitution, as seen in this compound, is a common feature in the design of these molecules. The iodo- group on this scaffold represents a key position for the introduction of the sulfonylurea linkage or other bioisosteric groups to develop new herbicide candidates.

| Herbicide Class | Key Structural Feature | Relevance of this compound |

| Sulfonylureas | Pyrimidine or Triazine heterocycle | The dimethoxypyrimidine core is a common structural motif. The iodo-substituent provides a reactive site for synthesizing analogs. |

| Pyrimidinyl salicylates | Substituted pyrimidine ring | The core pyrimidine structure is essential for herbicidal activity. |

Contributions to Materials Science

The field of materials science has seen a surge in the development of organic materials with unique electronic and optical properties. The inherent characteristics of heterocyclic compounds like pyrimidines make them attractive building blocks for the design of functional organic materials.

Design of Organic Optoelectronic Materials

Organic optoelectronic materials are at the heart of next-generation display technologies, lighting, and solar cells. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, such as charge transport and light emission. The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive π-conjugation through substitution at the 5-position, makes this compound a promising precursor for the synthesis of novel optoelectronic materials. The introduction of various aryl or vinyl groups at the 5-position via cross-coupling reactions can be used to tune the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting materials.

Optimization of Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are a prime example of the successful application of organic optoelectronic materials. The efficiency and stability of OLEDs depend on the properties of the various organic layers, including the emissive layer, charge transport layers, and host materials. Pyrimidine-containing compounds have been investigated for their potential use in these layers due to their good thermal stability and electron-transporting capabilities.

The synthesis of materials for OLEDs often involves the construction of extended π-conjugated systems. This compound can serve as a key building block in this context. The reactive iodine atom allows for the facile introduction of chromophoric and charge-transporting moieties through reactions such as Suzuki and Sonogashira couplings. This modular approach enables the systematic optimization of material properties to achieve desired performance characteristics in OLED devices, such as high quantum efficiency, specific emission colors, and long operational lifetimes.

| Application Area | Desired Properties | Role of this compound |

| Organic Optoelectronics | Tunable electronic properties, high charge mobility | Precursor for creating extended π-conjugated systems with tailored HOMO/LUMO levels. |

| OLEDs | High quantum efficiency, color purity, stability | Building block for synthesizing emissive and charge-transport materials. |

General Synthetic Building Block

Beyond its specific applications in agrochemicals and materials science, this compound is a versatile building block in organic synthesis. The presence of multiple, distinct reactive sites on the molecule allows for a wide range of chemical transformations.

The iodine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce aryl or heteroaryl substituents. mdpi.commdpi.com Sonogashira coupling with terminal alkynes provides a route to alkynyl-substituted pyrimidines, which are themselves valuable intermediates for further transformations. wikipedia.orglibretexts.org These reactions are often characterized by their high functional group tolerance and mild reaction conditions, making them ideal for the synthesis of complex molecules.

Furthermore, the methoxy groups at the 2- and 4-positions can be susceptible to nucleophilic substitution, providing another avenue for derivatization. This multi-faceted reactivity allows chemists to strategically modify the this compound core to access a diverse range of target molecules with potential applications in medicinal chemistry, materials science, and beyond.

| Reaction Type | Reagent | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 5-Aryl/Heteroaryl-2,4-dimethoxypyrimidines |

| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-2,4-dimethoxypyrimidines |

| Heck Coupling | Alkenes | 5-Alkenyl-2,4-dimethoxypyrimidines |

| Nucleophilic Aromatic Substitution | Nucleophiles | Derivatization at 2- and 4-positions |

Construction of Complex Organic Architectures

The presence of an iodine atom at the C5 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate organic molecules from simpler precursors. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are frequently employed to elaborate the pyrimidine scaffold.

Through these coupling strategies, a wide array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced at the C5 position. This versatility is crucial in the synthesis of complex natural products and biologically active molecules where the pyrimidine moiety often plays a key role in molecular recognition and biological function. For instance, substituted pyrimidines are core components of various pharmaceuticals, including dihydrofolate reductase (DHFR) inhibitors used in cancer and antimicrobial therapies. The synthesis of these complex architectures often involves a multi-step sequence where a palladium-catalyzed cross-coupling reaction involving a halopyrimidine is a key bond-forming step.

An illustrative example of such a synthetic strategy involves the coupling of a halopyrimidine with a suitable organoboron reagent (Suzuki-Miyaura coupling) to introduce a new aryl or heteroaryl substituent. This approach allows for the modular construction of complex biaryl systems, which are prevalent in medicinal chemistry.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Halopyrimidines for the Construction of Complex Molecules

| Coupling Reaction | Reactants | Catalyst System | Product Type | Potential Application |

| Suzuki-Miyaura | Halopyrimidine, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted pyrimidine | Precursors to bioactive molecules |

| Sonogashira | Halopyrimidine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyrimidine | Synthesis of conjugated systems, potential electronics |

| Heck | Halopyrimidine, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted pyrimidine | Natural product synthesis |

The ability to perform these reactions under relatively mild conditions and with high functional group tolerance makes this compound a valuable intermediate in the divergent synthesis of libraries of complex molecules for drug discovery and materials science.

Synthesis of Dyes and Pigments

The pyrimidine core, when appropriately substituted, can form the chromophoric system of various dyes and pigments. The electron-deficient nature of the pyrimidine ring can be modulated by the introduction of electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the spectroscopic properties of the resulting molecules.

While direct examples of dyes synthesized from this compound are not extensively documented in publicly available literature, its derivatization into other reactive intermediates, such as 5-aminopyrimidines, opens a pathway to a well-established class of colorants: azo dyes. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

A plausible synthetic route would involve the conversion of the iodo group of this compound to an amino group. This can be achieved through various methods, such as Buchwald-Hartwig amination. The resulting 5-amino-2,4-dimethoxypyrimidine can then be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can subsequently be coupled with various aromatic compounds, such as phenols or anilines, to generate a diverse range of azo dyes with different colors and properties.

The color of the resulting azo dye is determined by the extent of the conjugated π-system and the nature of the substituents on the aromatic rings. The 2,4-dimethoxy groups on the pyrimidine ring would act as auxochromes, potentially shifting the absorption maximum to longer wavelengths (a bathochromic shift).

Furthermore, the pyrimidine nucleus is a component of some fluorescent dyes. The introduction of specific functionalities at the C5 position via cross-coupling reactions can lead to the creation of novel fluorophores with tailored absorption and emission characteristics. For instance, coupling with fluorescent aromatic hydrocarbons could yield new materials for applications in sensing, imaging, and optoelectronics.

Table 2: Potential Spectroscopic Properties of Pyrimidine-Based Dyes

| Dye Class | Synthetic Precursor from this compound | General Structure | Expected Color Range | Potential Applications |

| Azo Dyes | 5-Amino-2,4-dimethoxypyrimidine | Pyrimidine-N=N-Aryl | Yellow to Red | Textiles, Printing, Indicators |

| Fluorescent Dyes | 5-Aryl/alkynyl-2,4-dimethoxypyrimidine | Pyrimidine-Fluorophore | Varies (Visible Spectrum) | Bio-imaging, Sensors, OLEDs |

The derivatization of this compound thus represents a promising avenue for the development of novel colorants and functional dyes with tunable properties.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The study of reaction mechanisms is crucial for understanding and optimizing the synthesis and application of 5-Iodo-2,4-dimethoxypyrimidine. This subsection details the mechanistic pathways of its formation via electrophilic iodination and its subsequent participation in radical and palladium-catalyzed reactions.

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, 2,4-dimethoxypyrimidine (B108405). The pyrimidine (B1678525) ring itself is a π-deficient heterocycle, which generally makes it less reactive towards electrophilic substitution compared to benzene. researchgate.netbhu.ac.in However, the presence of two electron-donating methoxy (B1213986) groups at the C2 and C4 positions significantly activates the ring, increasing the electron density, particularly at the C5 position, making it the primary site for electrophilic attack. researchgate.net

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

Generation of the Electrophile: An electrophilic iodine species, typically iodonium (B1229267) ion (I⁺), is generated in situ. This can be achieved using various reagents, such as iodine in the presence of an oxidizing agent or a Lewis acid. mdpi.com For instance, using iodine (I₂) with a silver salt like silver nitrate (B79036) (AgNO₃) under solvent-free grinding conditions has been shown to be an effective method for generating the necessary electrophile. mdpi.com

Formation of the Sigma Complex: The electron-rich C5 position of the 2,4-dimethoxypyrimidine ring attacks the electrophilic iodine species. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the C5 carbon of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

| Reagent System | Role | Typical Outcome |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Generates I⁺ in situ | Electrophilic Iodination |

| I₂ / Lewis Acid (e.g., AgNO₃) | Polarizes the I-I bond to create a more electrophilic iodine species | High-yield iodination of activated pyrimidines mdpi.com |

| N-Iodosuccinimide (NIS) | Direct source of electrophilic iodine | Common reagent for iodination under milder conditions |

This compound, as an aryl halide, can participate in radical-nucleophilic aromatic substitution (SRN1) reactions. wikipedia.org This multi-step chain reaction mechanism provides a pathway for the substitution of the iodo group with a nucleophile and can often be initiated by photochemical means. nptel.ac.inchim.it Unlike traditional nucleophilic aromatic substitution, the SRN1 mechanism does not require strong electron-withdrawing groups on the aromatic ring. wikipedia.org

The key steps in the SRN1 mechanism involving this compound are as follows: wikipedia.orgchim.itdalalinstitute.com

Initiation: The reaction is initiated by the transfer of an electron to the this compound substrate. This can be induced by light (photoinitiation) or a solvated electron. This forms a radical anion.

Fragmentation: The newly formed radical anion is unstable and rapidly fragments, cleaving the carbon-iodine bond to produce a 2,4-dimethoxypyrimidin-5-yl radical and an iodide anion.

Coupling: The aryl radical couples with a nucleophile (Nu⁻) present in the reaction medium to form a new radical anion of the substituted product.

Propagation: This new radical anion transfers its excess electron to another molecule of the starting material (this compound), forming the final substituted product and regenerating the radical anion from the starting material, thus propagating the chain reaction.

Termination steps can occur, for example, if the aryl radical abstracts a hydrogen atom from the solvent. chim.it

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine moiety with an organoboron compound. The catalytic cycle generally involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar complex.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid. organic-chemistry.org The iodide ligand on the palladium is replaced by the new organic group.

Reductive Elimination: The two organic groups on the palladium complex (the pyrimidyl group and the group from the boronic acid) couple and are eliminated from the palladium center. This step forms the final C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

Heck Reaction: This reaction couples the pyrimidine with an alkene. The catalytic cycle shares the initial oxidative addition step but differs in the subsequent steps: wikipedia.orgbyjus.comlibretexts.org

Oxidative Addition: A Pd(0) catalyst adds to the this compound, forming a Pd(II) complex.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, and then inserts into the palladium-pyrimidyl bond in a syn-addition manner.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon (the beta-carbon) is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically proceeds to give the more thermodynamically stable trans-alkene. youtube.com

Catalyst Regeneration: The Pd(0) catalyst is regenerated from the palladium-hydride species by reaction with a base, which removes the hydride and the iodide ligand.

| Reaction | Key Steps | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Organoboron Compound | C(sp²) - C(sp²), C(sp²) - C(sp³) |

| Heck | Oxidative Addition, Migratory Insertion, Beta-Hydride Elimination | Alkene | C(sp²) - C(sp²) (alkenyl) |

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound and its derivatives, offering insights that complement experimental findings.

Derivatives of this compound can be synthesized via the cross-coupling reactions described above. These new molecules are often evaluated for potential biological activity. Molecular modeling and docking are computational techniques used to predict how these molecules (ligands) might bind to a biological target, such as a protein or enzyme. researchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). dovepress.com A computational algorithm then samples numerous possible conformations and orientations of the pyrimidine derivative within the active site of the protein. dovepress.com These poses are scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can predict the preferred binding mode and estimate the binding affinity. mdpi.com Such studies are crucial in drug discovery for identifying promising lead compounds and optimizing their structures to improve potency and selectivity. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the reactivity and elucidate reaction mechanisms at the electronic level. scienceopen.com These methods solve approximations of the Schrödinger equation to calculate the electronic structure, energy, and properties of molecules. nih.gov

For this compound, these calculations can be used to:

Predict Sites of Reactivity: By calculating properties like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, one can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This can confirm, for example, that the C5 position is the most nucleophilic site for electrophilic iodination.

Model Reaction Pathways: Researchers can map the entire potential energy surface of a reaction. researchgate.net This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. rsc.org

Analyze Catalyst Performance: In palladium-catalyzed reactions, quantum chemical calculations can be used to study the intricate steps of the catalytic cycle. They can help in understanding ligand effects, the stability of intermediates, and the energetics of oxidative addition and reductive elimination, aiding in the rational design of more efficient catalysts. rsc.org

Future Research Directions for 5 Iodo 2,4 Dimethoxypyrimidine

Innovation in Green and Sustainable Synthetic Methodologies

Future research into the synthesis of 5-Iodo-2,4-dimethoxypyrimidine and its precursors will increasingly prioritize green and sustainable methodologies to minimize environmental impact. A significant area for innovation lies in the development of solvent-free reaction conditions. Building on established methods for the iodination of pyrimidines, which often use toxic reagents and harsh acidic conditions, new approaches could employ mechanochemistry. mdpi.com For instance, a solid-state grinding method using iodine and a silver salt like AgNO₃ could provide a high-yield, eco-friendly alternative to traditional solvent-based syntheses. mdpi.com

Furthermore, the principles of multicomponent reactions (MCRs), which are known to enhance efficiency in pyrimidine (B1678525) synthesis by combining multiple starting materials in a single step, could be adapted. nbinno.comspiedigitallibrary.org Research could focus on developing novel MCRs that build the 2,4-dimethoxypyrimidine (B108405) core and introduce the iodo-substituent concurrently or in a one-pot sequence. The use of energy-efficient techniques such as microwave irradiation, which can significantly reduce reaction times and increase yields, represents another promising avenue. cam.ac.uk The development of reusable, heterogeneous catalysts for these processes would further enhance their sustainability.

| Methodology | Potential Advantage | Target Reaction Step |

| Mechanochemistry | Solvent-free, reduced waste, high efficiency | Iodination of 2,4-dimethoxypyrimidine |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient | Core pyrimidine ring formation |

| Multicomponent Reactions | Atom economy, step efficiency, reduced purification | One-pot synthesis from simple precursors |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification | Cyclization and functionalization steps |

Expansion of Cross-Coupling Repertoire and Catalyst Development

The iodo-substituent at the C5 position of this compound is an ideal handle for a wide array of cross-coupling reactions, enabling the synthesis of diverse derivatives. While palladium-catalyzed reactions like Suzuki and Sonogashira couplings are standard, future research should aim to expand this repertoire. A key direction is the development of methodologies for C-N and C-S cross-coupling reactions, which are crucial for synthesizing molecules with potential biological activity. Copper-promoted dehydrosulfurative C-N cross-coupling, for example, could offer a novel route to 2-aminopyrimidine (B69317) derivatives. mdpi.com

There is also significant room for innovation in catalyst development. While palladium complexes are effective, exploring catalysts based on more abundant and less expensive metals like cobalt or copper is a key goal for sustainable chemistry. researchgate.net Research into novel ligand designs for these base-metal catalysts could unlock new reactivity and selectivity patterns. For instance, developing cobalt-catalyzed systems for coupling this compound with organozinc reagents could provide a practical alternative to palladium-based methods. researchgate.net Furthermore, adapting methods developed for the site-selective functionalization of dihalopyrimidines could provide valuable insights, even though the target molecule is mono-iodinated. wikipedia.orgnih.gov

| Coupling Reaction | Catalyst System | Potential Product Class |

| Suzuki-Miyaura | Palladium(0) complexes | 5-Aryl/vinyl-2,4-dimethoxypyrimidines |

| Sonogashira | Palladium/Copper co-catalysis | 5-Alkynyl-2,4-dimethoxypyrimidines |

| Buchwald-Hartwig | Novel Pd or Cu catalysts | 5-(Arylamino)-2,4-dimethoxypyrimidines |

| C-S Coupling | Cobalt-based catalysts | 5-(Arylthio)-2,4-dimethoxypyrimidines |

Rational Design and Synthesis of Advanced Bioactive Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. orientjchem.orgwikipedia.org this compound serves as an excellent starting point for the rational design of new bioactive molecules. Future research should leverage computational tools for in silico-guided drug design to predict the binding of novel derivatives to specific biological targets. researchgate.net

One promising area is the development of kinase inhibitors, as many existing drugs targeting kinases feature a pyrimidine core. mdpi.com By using this compound as a scaffold, a variety of substituents can be introduced at the C5 position via cross-coupling to optimize interactions within the ATP-binding pocket of a target kinase. Another important direction is the synthesis of novel antimicrobial agents. For instance, derivatives of a closely related compound, 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, have been identified as potent inhibitors of dihydrofolate reductase (DHFR) in Staphylococcus aureus, highlighting the potential of this structural motif in combating antibiotic resistance. alfa-chemistry.com Structure-activity relationship (SAR) studies on new derivatives will be crucial for optimizing potency and selectivity.

| Target Class | Design Strategy | Example Bioactivity |

| Kinase Inhibitors | Introduce hydrogen bond donors/acceptors at C5 via cross-coupling. | Anticancer mdpi.com |

| DHFR Inhibitors | Synthesize ether-linked biaryl derivatives. | Antibacterial alfa-chemistry.com |

| Antiviral Agents | Mimic nucleoside structures. | Anti-HSV nih.gov |

| Osteoanabolic Agents | Develop 2-amino pyrimidine derivatives. | Bone regeneration |

Exploration of Novel Material Science Applications

The electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. spiedigitallibrary.org Future research should explore the potential of this compound in the synthesis of novel organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). The pyrimidine core can function as an efficient electron-transporting unit, a property crucial for balancing charge carriers in OLEDs. nbinno.com

The methoxy (B1213986) groups on the scaffold can enhance solubility for solution-based processing, while the iodo-group provides a reactive site for polymerization or for introducing other functional groups to fine-tune the material's electronic properties. nbinno.commdpi.com For example, Suzuki or Stille coupling reactions could be used to incorporate this compound into conjugated polymers. wikipedia.org The resulting materials could be investigated for their photophysical and charge-transport properties. The design of pyrimidine-based emitters, particularly for blue OLEDs, is an area of intense interest, and this scaffold could serve as a core for developing new thermally activated delayed fluorescence (TADF) materials. researchgate.net

| Material Class | Synthetic Approach | Potential Application | Key Feature of Scaffold |

| Electron Transport Materials | Functionalization with acceptor groups | OLEDs, Organic Solar Cells | Electron-deficient pyrimidine core |

| Conjugated Polymers | Polymerization via cross-coupling | OFETs, Sensors | Reactive iodo group for polymerization |

| TADF Emitters | Coupling with donor moieties | High-efficiency blue OLEDs | Tunable electronic properties |

| Functional Dyes | Attachment of chromophores | Dye-sensitized solar cells | Modifiable core structure |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the electronic structure and reactivity of this compound is essential for its rational application. Future research should combine advanced spectroscopic techniques with high-level computational methods to gain detailed mechanistic insights. For instance, studying the kinetics and intermediates of its cross-coupling reactions using in-situ NMR or IR spectroscopy could help optimize reaction conditions and catalyst performance.

Computational studies using Density Functional Theory (DFT) will be invaluable for characterizing the molecule's properties. DFT can be used to calculate geometrical parameters, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is critical for predicting reactivity and for designing molecules with specific electronic properties for materials science applications. Furthermore, computational modeling can elucidate the non-covalent interactions that govern the binding of its derivatives to biological targets, thereby guiding the design of more potent bioactive compounds. The photochemistry of the carbon-iodine bond is another area ripe for investigation, potentially revealing novel light-induced reactions.

| Technique | Information Gained | Application Area |

| Density Functional Theory (DFT) | HOMO/LUMO energies, molecular electrostatic potential, bond energies. | Rational drug design, materials science |

| In-situ NMR Spectroscopy | Reaction kinetics, detection of transient intermediates. | Reaction mechanism and optimization |

| FT-IR & FT-Raman Spectroscopy | Vibrational modes (experimental and theoretical correlation). | Structural characterization |

| Time-Resolved Spectroscopy | Excited state dynamics, photochemical pathways. | Photophysics, material science |

Q & A

Q. What structural properties of 5-Iodo-2,4-dimethoxypyrimidine make it reactive in nucleoside synthesis?

The compound’s reactivity stems from the iodo substituent at position 5, which acts as a strong leaving group, and the electron-donating methoxy groups at positions 2 and 4. These groups direct electrophilic substitution to specific positions while stabilizing the pyrimidine ring. The iodo atom’s polarizability enhances its utility in nucleophilic displacement reactions, critical for coupling with ribose derivatives in pseudouridine synthesis .

Q. How is this compound typically utilized in glycosylation reactions?

In glycosylation, the compound reacts with protected ribonolactone derivatives under Lewis acid catalysis (e.g., SnCl₄). For example, in the synthesis of pseudouridine precursors, the iodo group facilitates displacement by the ribose moiety, yielding coupled products with up to 66.6% efficiency. Reaction conditions such as solvent (1,2-dichloroethane) and temperature (22°C) are optimized to enhance regioselectivity .

Advanced Research Questions

Q. What methodologies improve synthetic yields of pseudouridine using this compound?

Yield improvements (from 2% to 47%) are achieved through:

- Catalyst optimization : SnCl₄ enhances glycosylation efficiency compared to earlier methods .

- Chelation strategies : Zn²⁺ assists in ring-opening and closing steps during pseudouridine synthesis, reducing side reactions .

- Microwave-assisted synthesis : While not directly tested on this compound, microwave irradiation (e.g., 200 W) in related pyrimidine systems accelerates reaction kinetics and improves regioselectivity .

Q. How do halogen substituents (iodo vs. bromo) influence reactivity in pyrimidine derivatives?

Iodo groups exhibit superior leaving-group ability compared to bromo due to weaker C–I bonds and greater polarizability. This property is critical in nucleophilic substitution reactions, as seen in pseudouridine synthesis, where this compound outperforms brominated analogs in coupling efficiency (47% vs. 20% yield) .

Q. What experimental factors explain contradictory yield data in multistep syntheses involving this compound?

Discrepancies (e.g., 2% vs. 47% yields) arise from:

- Catalyst choice : SnCl₄ vs. other Lewis acids (e.g., BF₃) .

- Protecting groups : Benzyl or tert-butyl groups alter steric and electronic effects .

- Purification challenges : Low yields in early methods (2%) reflect difficulties in isolating β-anomers, later resolved via chelation .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- NMR spectroscopy : Distinguishes methoxy (δ ~3.8–4.0 ppm) and iodo-substituted aromatic protons.

- Mass spectrometry : Confirms molecular weight (C₆H₇IN₂O₂, MW 282.04) and isotopic patterns from iodine .

- HPLC : Resolves isomers and monitors reaction progress, particularly in glycosylation steps .

Methodological Considerations

Q. How can researchers optimize regioselectivity in substitutions involving this compound?

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) stabilize transition states in SnCl₄-catalyzed reactions .

- Temperature control : Lower temperatures (e.g., 22°C) favor kinetic control, reducing side-product formation .

- Substrate pre-activation : Pre-complexing the pyrimidine with Lewis acids enhances electrophilicity at the iodo position .

Q. What strategies mitigate challenges in isolating this compound-derived products?

- Chelation-assisted purification : Zn²⁺ aids in isolating β-anomers via selective crystallization .

- Chromatographic techniques : Silica gel chromatography with gradient elution separates isomers in glycosylation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.